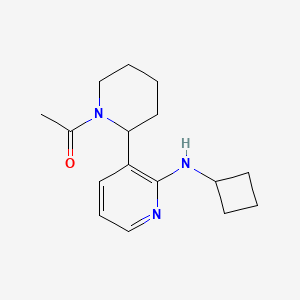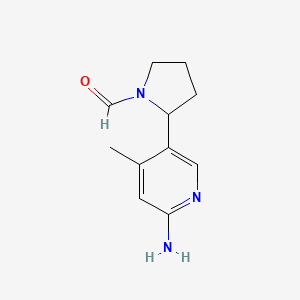
2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound that features a pyrrolidine ring substituted with an aldehyde group and an amino-methylpyridine moiety
Méthodes De Préparation
The synthesis of 2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of preformed pyrrolidine rings. This can be done by introducing the aldehyde group and the amino-methylpyridine moiety through a series of reactions, including amination, cyclization, and oxidation . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Mécanisme D'action
The mechanism of action of 2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the amino-methylpyridine moiety can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
2-(6-Amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A versatile scaffold used in the synthesis of bioactive molecules.
Pyrrolidine-2,5-dione: Known for its biological activity and functional properties.
Propriétés
Formule moléculaire |
C11H15N3O |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-8-5-11(12)13-6-9(8)10-3-2-4-14(10)7-15/h5-7,10H,2-4H2,1H3,(H2,12,13) |
Clé InChI |
QCXBTQGAHHGUEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C2CCCN2C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B11805821.png)

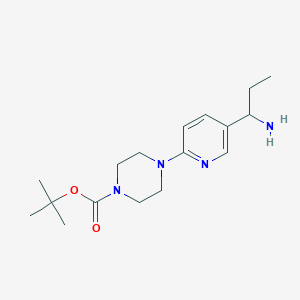

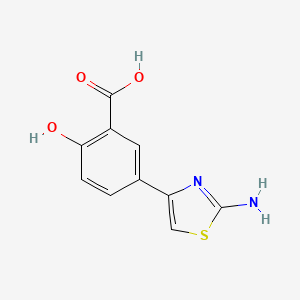

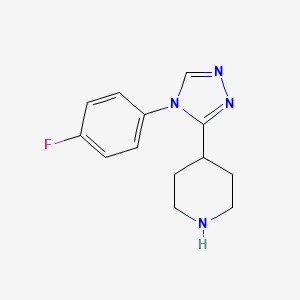

![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)
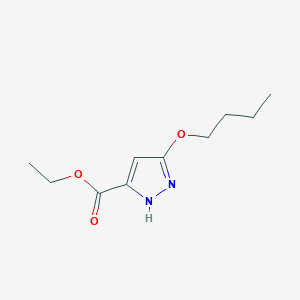
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)


